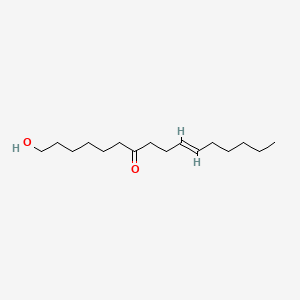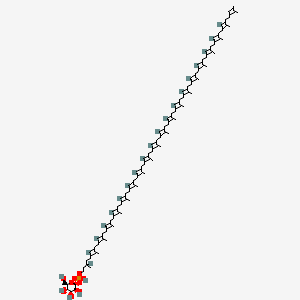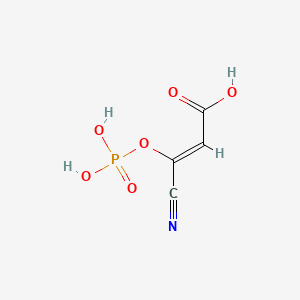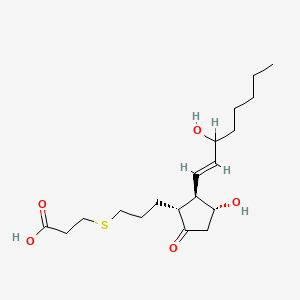
1-Chlorobuta-1,3-diene
Descripción general
Descripción
1-Chlorobuta-1,3-diene is an organic compound with the molecular formula C4H5Cl. It is a chlorinated derivative of 1,3-butadiene, a conjugated diene. This compound is of significant interest due to its reactivity and applications in various fields, including polymer chemistry and materials science .
Métodos De Preparación
1-Chlorobuta-1,3-diene can be synthesized through several methods. One common synthetic route involves the chlorination of 1,3-butadiene. This reaction typically occurs under controlled conditions to ensure the selective formation of this compound. Industrial production often employs free-radical chlorination, where chlorine gas is introduced to 1,3-butadiene in the presence of a radical initiator .
Análisis De Reacciones Químicas
1-Chlorobuta-1,3-diene undergoes various chemical reactions, including:
Polymerization: It can polymerize through radical or ionic mechanisms, forming polymers with different microstructures depending on the reaction conditions.
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as diethyldithiocarbamate.
Addition Reactions: It can participate in addition reactions with electrophiles like hydrogen chloride, leading to products such as 1-chloro-2-butene.
Common reagents used in these reactions include radical initiators for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chlorobuta-1,3-diene has several applications in scientific research:
Polymer Chemistry: It is used in the synthesis of polychloroprene, a type of synthetic rubber with excellent mechanical and chemical resistance properties.
Copolymerization: It is employed in the copolymerization with other monomers like styrene and 1,3-butadiene to produce materials with tailored properties.
Material Science: Its reactivity makes it a valuable compound for creating specialized materials with unique characteristics.
Mecanismo De Acción
The mechanism of action of 1-Chlorobuta-1,3-diene in polymerization involves the formation of radical intermediates that propagate the polymer chain. The chlorine atom can influence the reactivity and stability of these intermediates, affecting the overall polymerization process . In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new compounds with different functional groups .
Comparación Con Compuestos Similares
1-Chlorobuta-1,3-diene can be compared with other chlorinated dienes, such as:
2-Chloro-1,3-butadiene: Another chlorinated derivative with different reactivity and applications.
Chloroprene (2-chloro-1,3-butadiene): Widely used in the production of polychloroprene rubber.
Hexachloro-1,3-butadiene: Known for its use in industrial applications and its distinct chemical properties.
This compound is unique due to its specific reactivity patterns and the ability to form polymers with desirable properties for various applications.
Propiedades
IUPAC Name |
(1E)-1-chlorobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl/c1-2-3-4-5/h2-4H,1H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPYTNCQOSFKGG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-22-5 | |
| Record name | 1-Chloro-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-chlorobuta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B1235732.png)








![(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol](/img/structure/B1235749.png)




